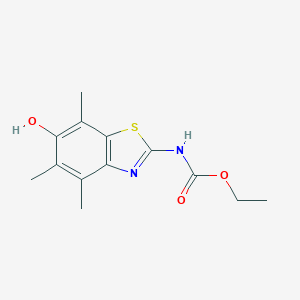
3-(Propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides are a class of organic compounds featuring a sulfonamide group, connected to an aryl or alkyl group. They play a significant role in various chemical and pharmaceutical applications due to their unique chemical and physical properties.
Synthesis Analysis
Sulfonamide compounds, including derivatives similar to "3-(Propan-2-yl)benzene-1-sulfonamide," are typically synthesized through the reaction of sulfonyl chlorides with amines. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, demonstrating a common approach to sulfonamide synthesis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized by various spectroscopic methods. Density Functional Theory (DFT) calculations, along with FTIR, NMR, and X-ray diffraction analyses, are commonly used to determine their molecular geometry, vibrational frequencies, and atomic charges. For example, DFT studies have provided insight into the stability and charge transfer within sulfonamide molecules, highlighting their molecular electrostatic potential and frontier molecular orbitals (Sarojini et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques
A variety of techniques have been employed to synthesize different sulfonamide derivatives, demonstrating the versatility and broad application of these compounds in scientific research. For instance, 1-(trifluoromethylsulfonamido)propan-2-yl benzoates were synthesized through the activation of the oxazoline ring by triflic anhydride, with their structure characterized by various spectroscopy methods (Gómez-García et al., 2017). Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized and characterized using different techniques including FTIR, NMR, and X-ray diffraction, with its structure and vibrational frequencies further analyzed using Density Functional Theory (DFT) (Sarojini et al., 2012).
Structural Insights and Tautomerism
Studies have shown interesting structural properties and tautomerism in sulfonamide derivatives. For instance, sulfonamide-1,2,4-triazine derivatives exhibit sulfonamide-sulfonimide tautomerism, a phenomenon that was confirmed by spectroscopic, X-ray diffraction, and theoretical calculation methods (Branowska et al., 2022).
Biological Activities and Molecular Interactions
Antimicrobial Activities
Certain sulfonamide derivatives have demonstrated significant antimicrobial and antifungal activities. For example, novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups showed high activity against a variety of bacteria and fungi (Fadda et al., 2016).
Molecular Docking and Computational Studies
Computational and molecular docking studies have provided insights into the potential therapeutic applications of sulfonamide derivatives. For instance, studies on methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) not only revealed its antimicrobial activity but also its potential as a 1KE4 inhibitor, as evidenced by molecular docking studies (Vetrivelan, 2019).
Interactions with Biomolecules
The interaction of synthesized heterocyclic benzene sulfonamide compounds with hemoglobin was studied to understand their potential use in various toxicological and therapeutic processes. This interaction was analyzed through multiple techniques, demonstrating the complex interplay between these compounds and biological molecules (Naeeminejad et al., 2017).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The mode of action of 3-(Propan-2-yl)benzene-1-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3-(Propan-2-yl)benzene-1-sulfonamide disrupts the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the disruption of its synthesis pathway can lead to the inhibition of bacterial growth and replication .
Result of Action
The result of the action of 3-(Propan-2-yl)benzene-1-sulfonamide is likely the inhibition of bacterial growth and replication due to the disruption of the folate synthesis pathway . This makes sulfonamides bacteriostatic rather than bactericidal .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWXZHIYRPWHDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632225 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)benzene-1-sulfonamide | |
CAS RN |
123045-56-7 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

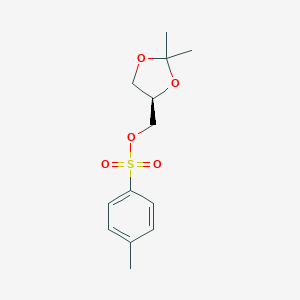
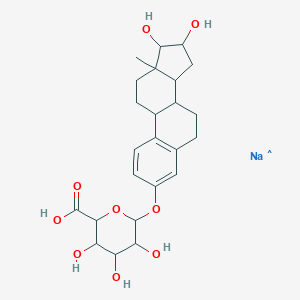
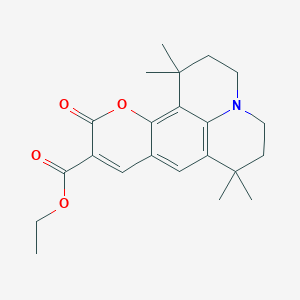
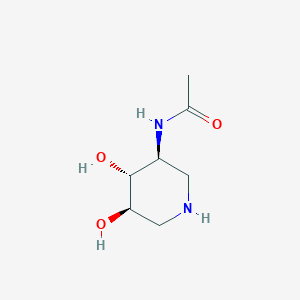
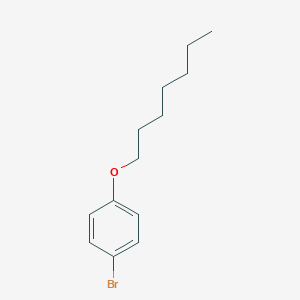

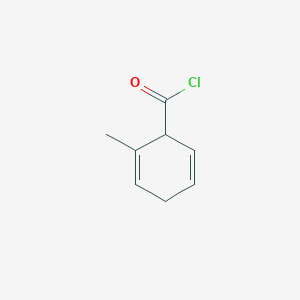
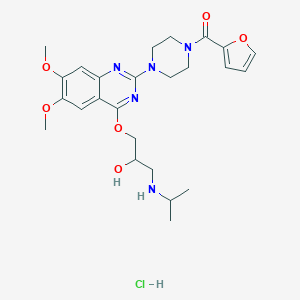
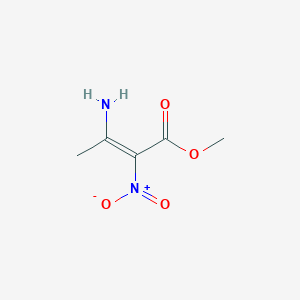
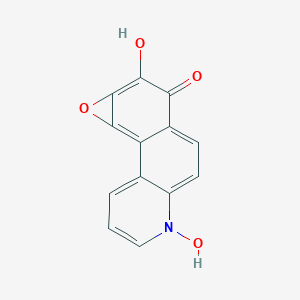

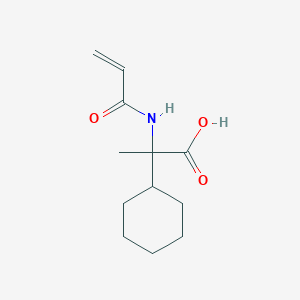
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
